molecular formula C21H28O B11944417 Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- CAS No. 110875-85-9

Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-

Katalognummer: B11944417
CAS-Nummer: 110875-85-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: GQFZXKVFJPVNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a phenylmethoxy group and a 1,1,3,3-tetramethylbutyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and etherification processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any double bonds or functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Wirkmechanismus

The mechanism of action of Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the 1,1,3,3-tetramethylbutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-
  • Benzene, 1-(phenylmethoxy)-4-(tert-butyl)-
  • Benzene, 1-(phenylmethoxy)-4-(isopropyl)-

Uniqueness

Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of the bulky 1,1,3,3-tetramethylbutyl group, which imparts distinct steric and electronic properties

Eigenschaften

CAS-Nummer

110875-85-9

Molekularformel

C21H28O

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-phenylmethoxy-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C21H28O/c1-20(2,3)16-21(4,5)18-11-13-19(14-12-18)22-15-17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3

InChI-Schlüssel

GQFZXKVFJPVNDS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.